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Compound of Interest

Compound Name: 3-Bromo-2-fluorobenzoic acid

Cat. No.: B146189 Get Quote

For researchers, scientists, and drug development professionals, a nuanced understanding of

the acidic strength (pKa) of halogenated benzoic acids is fundamental for predicting their

behavior in physiological and chemical systems. The nature and position of the halogen

substituent on the aromatic ring profoundly influence the acidity of the carboxylic acid group.

This guide provides a comprehensive comparison of the acidity of ortho, meta, and para

isomers of fluorobenzoic acid and chlorobenzoic acid, supported by experimental data and

detailed methodologies.

Comparative Acidity: A Data-Driven Overview
The acidity of benzoic acid is significantly enhanced by the presence of electron-withdrawing

halogen substituents. The magnitude of this effect is contingent on the halogen's

electronegativity and its position on the benzene ring. The experimentally determined pKa

values for the isomers of fluorobenzoic acid and chlorobenzoic acid are summarized below. A

lower pKa value is indicative of a stronger acid.
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Compound Isomer pKa Value

Fluorobenzoic Acid

2-Fluorobenzoic acid 3.27[1]

3-Fluorobenzoic acid 3.86[1][2]

4-Fluorobenzoic acid 4.14[1][3]

Chlorobenzoic Acid

2-Chlorobenzoic acid 2.89 - 2.92[4][5]

3-Chlorobenzoic acid 3.82[2][6]

4-Chlorobenzoic acid 4.03

Reference

Benzoic Acid 4.20[1]

Understanding the Structure-Acidity Relationship
The observed trends in pKa values can be rationalized by considering the interplay of

electronic effects exerted by the halogen substituents: the inductive effect (-I) and the

resonance effect (+R).

Inductive Effect (-I): Halogens are more electronegative than carbon and thus withdraw

electron density from the benzene ring through the sigma bond network. This effect stabilizes

the resulting carboxylate anion, thereby increasing acidity. The inductive effect is distance-

dependent, being most pronounced at the ortho position and diminishing at the meta and

para positions.

Resonance Effect (+R): The lone pair of electrons on the halogen can be delocalized into the

pi-system of the benzene ring. This effect donates electron density to the ring, which

destabilizes the carboxylate anion and decreases acidity. The resonance effect is most

significant at the ortho and para positions.

The net effect on acidity is a balance between these two opposing forces. For both fluorine and

chlorine, the inductive effect generally outweighs the resonance effect, leading to an overall
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increase in acidity compared to benzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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